molecular formula C46H69N3O8 B2756982 Fmoc-Lys(Pal-Glu-OtBu)-OH CAS No. 1491158-62-3

Fmoc-Lys(Pal-Glu-OtBu)-OH

Cat. No.: B2756982
CAS No.: 1491158-62-3
M. Wt: 792.071
InChI Key: LQQXBYSAGYOQJW-ZAQUEYBZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Lys(Pal-Glu-OtBu)-OH is a synthetic compound used primarily in the field of peptide synthesis. It is a derivative of lysine, a naturally occurring amino acid, and is modified with various protecting groups to facilitate its use in solid-phase peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, a palmitoyl (Pal) group, and a tert-butyl ester (OtBu) group.

Scientific Research Applications

Chemistry

In chemistry, Fmoc-Lys(Pal-Glu-OtBu)-OH is used as a building block in the synthesis of complex peptides and proteins. Its protecting groups allow for selective reactions, making it a valuable tool in the development of new synthetic methodologies .

Biology

In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways. These peptides can be labeled with fluorescent tags or other markers for imaging and tracking in biological systems .

Medicine

In medicine, peptides synthesized from this compound are investigated for their therapeutic potential. These peptides can act as inhibitors or activators of specific biological pathways, making them potential candidates for drug development .

Industry

In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials. These materials have applications in drug delivery, tissue engineering, and diagnostics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Lys(Pal-Glu-OtBu)-OH typically involves multiple steps, starting with the protection of the lysine amino group with the Fmoc group. This is followed by the attachment of the palmitoyl group to the lysine side chain and the protection of the glutamic acid side chain with the tert-butyl ester group. The reactions are usually carried out under mild conditions to prevent the degradation of the protecting groups. Common reagents used in these reactions include Fmoc chloride, palmitoyl chloride, and tert-butyl bromoacetate .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using automated peptide synthesizers. These machines allow for the precise control of reaction conditions and the efficient washing of intermediates to ensure high purity and yield. The use of solid-phase synthesis techniques, where the growing peptide chain is anchored to a solid support, is common in industrial production .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Lys(Pal-Glu-OtBu)-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, where this compound serves as a building block. The final product is typically a fully deprotected peptide ready for further biological or chemical studies .

Mechanism of Action

The mechanism of action of peptides synthesized from Fmoc-Lys(Pal-Glu-OtBu)-OH depends on their specific sequence and structure. Generally, these peptides interact with specific molecular targets, such as enzymes, receptors, or other proteins, to modulate their activity. The presence of the palmitoyl group can enhance the peptide’s ability to interact with cell membranes, increasing its bioavailability and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its protecting groups, which provide specific properties such as enhanced membrane interaction and selective deprotection. This makes it particularly useful in the synthesis of peptides with complex structures and functions .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4S)-4-(hexadecanoylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H69N3O8/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-29-42(51)48-40(44(54)57-46(2,3)4)30-31-41(50)47-32-23-22-28-39(43(52)53)49-45(55)56-33-38-36-26-20-18-24-34(36)35-25-19-21-27-37(35)38/h18-21,24-27,38-40H,5-17,22-23,28-33H2,1-4H3,(H,47,50)(H,48,51)(H,49,55)(H,52,53)/t39-,40-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQXBYSAGYOQJW-ZAQUEYBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H69N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

792.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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